molecular formula C22H42O7 B1197664 Tetraethylene glycol diheptanoate CAS No. 70729-68-9

Tetraethylene glycol diheptanoate

Cat. No. B1197664
CAS RN: 70729-68-9
M. Wt: 418.6 g/mol
InChI Key: SSKNCQWPZQCABD-UHFFFAOYSA-N
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Description

Tetraethylene glycol diheptanoate is a chemical compound with the molecular formula C22H42O7 . It has an average mass of 418.565 Da and a monoisotopic mass of 418.293060 Da .


Synthesis Analysis

The synthesis of Tetraethylene glycol diheptanoate can be achieved through the transesterification of methyl 3-mercaptopropionate (MP-SH) with tetraethylene glycol (TEG) and poly (ethylene glycol)s (PEG)s. This process is catalyzed by Candida antarctica Lipase B (CALB) without the use of solvent (in bulk). The reactions proceed in a step-wise manner, first producing monothiols .


Molecular Structure Analysis

The molecular structure of Tetraethylene glycol diheptanoate is represented by the formula C22H42O7 . More detailed structural information can be obtained from resources like ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of Tetraethylene glycol diheptanoate can be inferred from its molecular structure. It has a molecular formula of C22H42O7 and an average mass of 418.565 Da .

Scientific Research Applications

  • Separation and Quantification : TEGDH has been used in research for the separation and quantification of its mono- and diheptanoate forms. This is accomplished through high-performance liquid chromatography (HPLC), which allows for accurate separation and quantification of these compounds (Baudrand, Mouloungui, & Gaset, 1995).

  • Toxicology : TEGDH, known for its low acute toxicity, has been studied for its toxicological properties. This includes its effects following oral administration and inhalation in rats, showing very low toxicity in both acute and subchronic exposures (Kennedy, 1985).

  • Thermodynamics of Systems : The thermodynamics of systems containing tetraethylene glycol, including TEGDH, has been investigated. This research is crucial for understanding the behavior of these compounds in various chemical processes (Breil & Kontogeorgis, 2009).

  • Enzyme Activity Modulation : TEGDH has been used in studies to understand its impact on enzyme activity. For instance, its role in enhancing the activity of specific enzymes selectively has been explored (Jordan et al., 2009).

  • Stabilization of DNA Structures : Research has shown that TEGDH can stabilize DNA structures, specifically G-quadruplexes, through interactions that were not previously assumed for oligoethylene glycols (Tateishi-Karimata et al., 2017).

  • Foliar Penetration in Agriculture : TEGDH has been synthesized and evaluated as a co-formulant for herbicides, enhancing their foliar penetration. This application is significant in the field of agricultural chemicals (Mouloungui & Gauvrit, 1998).

  • Polymer Chemistry : TEGDH has applications in polymer chemistry, such as in the crosslinking polymerization process under high pressure, which is important for understanding and improving polymer properties (Kamiński et al., 2008).

  • Hydrogel Synthesis : It has been used in the synthesis of hydrogels, particularly in polyethylene glycol-modified polyacrylamide hydrogels, which have potential applications in biotechnology and the cosmetic industry (Ali & Shah, 2020).

  • Drug Delivery Systems : TEGDH and related compounds have been investigated for their potential use in drug delivery systems, specifically in the precision synthesis of multifunctional poly(ethylene glycol)s (Puskas, Seo, & Şen, 2011).

  • Battery Technology : In the field of battery technology, TEGDH has been shown to enhance the ionic conductivity and interfacial stability in solid polymer electrolytes, which is crucial for the development of all-solid-state batteries (Didwal et al., 2022).

Safety And Hazards

Tetraethylene glycol diheptanoate has a very low acute toxicity following both oral administration and inhalation in rats. The oral LD50 is 25 g/kg in females and greater than 25 g/kg in males . It produces mild to moderate irritation on rabbit skin .

properties

IUPAC Name

2-[2-[2-(2-heptanoyloxyethoxy)ethoxy]ethoxy]ethyl heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O7/c1-3-5-7-9-11-21(23)28-19-17-26-15-13-25-14-16-27-18-20-29-22(24)12-10-8-6-4-2/h3-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSKNCQWPZQCABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6028995
Record name Tetraethylene glycol diheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6028995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraethylene glycol diheptanoate

CAS RN

70729-68-9
Record name Tetraethylene glycol diheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70729-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraethylene glycol di-n-heptanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070729689
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanoic acid, 1,1'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetraethylene glycol diheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6028995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Oxybis(ethane-2,1-diyloxyethane-2,1-diyl) bisheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.006
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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